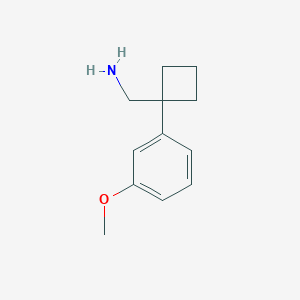

(1-(3-Methoxyphenyl)cyclobutyl)methanamine

描述

(1-(3-Methoxyphenyl)cyclobutyl)methanamine: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a useful research chemical compound, often utilized in various scientific studies and industrial applications.

准备方法

The synthesis of (1-(3-Methoxyphenyl)cyclobutyl)methanamine involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.

化学反应分析

(1-(3-Methoxyphenyl)cyclobutyl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

科学研究应用

(1-(3-Methoxyphenyl)cyclobutyl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic uses, such as drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (1-(3-Methoxyphenyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the context of its use, such as in medicinal chemistry or biochemical studies .

相似化合物的比较

(1-(3-Methoxyphenyl)cyclobutyl)methanamine can be compared with other similar compounds, such as:

- (1-(3-Methoxyphenyl)cyclobutyl)methylamine

- (1-(3-Methoxyphenyl)cyclobutanemethanamine

These compounds share structural similarities but may differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

生物活性

(1-(3-Methoxyphenyl)cyclobutyl)methanamine, a compound with the CAS number 92902-95-9, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclobutyl ring attached to a methanamine group with a 3-methoxyphenyl substituent. This configuration is significant for its biological activity, particularly in modulating interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study assessing various derivatives found that this compound could inhibit the growth of certain bacteria, including strains of Mycobacterium tuberculosis. The compound's mechanism likely involves the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways, although specific targets remain to be fully elucidated .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanisms include cell cycle arrest and modulation of apoptotic pathways, suggesting its potential as a lead compound in cancer therapy .

Table 1: Summary of Anticancer Effects

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.3 | Induction of apoptosis |

| HCT-116 | 77.4 | Cell cycle arrest in G2/M phase |

The biological activity of this compound is thought to involve several key mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival.

- Receptor Modulation : It potentially interacts with various receptors involved in signaling pathways that regulate cellular functions.

- Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in cancerous cells.

Study on Antimicrobial Activity

In a high-throughput screening study involving approximately 100,000 compounds, this compound was identified as a promising candidate against Mycobacterium tuberculosis. The study focused on optimizing the physicochemical properties while maintaining antibacterial efficacy .

Study on Anticancer Effects

A recent investigation into the anticancer effects of this compound demonstrated significant cytotoxicity against MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis, revealing that treatment with the compound led to a marked increase in G0/G1 phase population and decreased S-phase cells, indicating effective cell cycle arrest .

常见问题

Basic Research Questions

Q. What are the recommended storage and handling protocols for (1-(3-Methoxyphenyl)cyclobutyl)methanamine to ensure stability?

- Methodological Answer: Store the compound refrigerated (2–8°C) in tightly sealed containers under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidative degradation. Use desiccants in storage vials to minimize hydrolysis risks. Handling should involve nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to avoid inhalation of vapors, and ground equipment to prevent electrostatic discharge .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer: A common approach involves reductive amination of the corresponding ketone intermediate. For example:

React 3-methoxybenzaldehyde with cyclobutanone under acidic conditions to form the cyclobutyl aryl ketone.

Perform a Leuckart reaction with ammonium formate or use sodium borohydride with a primary amine source to reduce the ketone to the methanamine derivative.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the cyclobutyl and methoxyphenyl moieties (e.g., δ ~3.7 ppm for methoxy protons).

- High-Resolution Mass Spectrometry (HRMS): Compare observed m/z with theoretical values (e.g., calculated [M+H] for CHNO: 192.1383) to verify molecular identity .

- FT-IR: Identify amine N-H stretches (~3300 cm) and methoxy C-O bonds (~1250 cm).

Advanced Research Questions

Q. How can enantiomeric purity be achieved in the synthesis of this compound?

- Methodological Answer: Use chiral auxiliaries or catalysts during the cyclization or reduction steps. For example:

- Employ asymmetric hydrogenation with a Ru-BINAP catalyst to induce stereochemistry at the cyclobutyl carbon.

- Resolve racemic mixtures via chiral column chromatography (e.g., Chiralpak IA, ethanol/heptane eluent) or diastereomeric salt formation with tartaric acid derivatives .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer:

- Byproduct Analysis: Monitor for N-methylation (from excess methylating agents) via LC-MS.

- Temperature Control: Maintain reaction temperatures below 0°C during lithiation steps to prevent ring-opening of the cyclobutane.

- Protecting Groups: Temporarily protect the amine with Boc groups to avoid unwanted nucleophilic reactions .

Q. How should researchers address conflicting data regarding the compound’s stability under acidic conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Prepare solutions of the compound in buffers (pH 1–12) and analyze degradation kinetics via HPLC.

- Identify degradation products (e.g., hydrolyzed cyclobutane rings or demethylated methoxy groups) using HRMS/MS.

- Optimize reaction pH to ≤5 for acid-catalyzed steps to minimize decomposition .

Q. What methodologies are recommended for assessing the environmental impact of this compound?

- Methodological Answer:

- Biodegradation Assays: Use OECD 301F (manometric respirometry) to test microbial degradation in aqueous systems.

- Ecotoxicology: Perform Daphnia magna acute toxicity tests (EC determination) and algal growth inhibition assays (OECD 201).

- Soil Mobility: Analyze log (organic carbon partition coefficient) via batch equilibrium experiments .

属性

IUPAC Name |

[1-(3-methoxyphenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUFPFSPWRRXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651742 | |

| Record name | 1-[1-(3-Methoxyphenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92902-95-9 | |

| Record name | 1-[1-(3-Methoxyphenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。